molecular formula C12H11BrN2O2 B7455329 N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No. B7455329
M. Wt: 295.13 g/mol
InChI Key: BJJPHONIONPNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide, commonly known as BMX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMX belongs to the class of oxazole derivatives and has been found to exhibit promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BMX is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. BMX has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer. BMX has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
BMX has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the body. BMX has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help to protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

BMX has several advantages for use in lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. BMX has also been found to exhibit low toxicity and is well-tolerated by cells and animals. However, the limitations of BMX include its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BMX. One potential area of research is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BMX has also been studied for its potential use in the treatment of cancer, and further research in this area is needed to determine its efficacy. Additionally, the development of more soluble forms of BMX could enhance its potential for use in vivo.

Synthesis Methods

The synthesis of BMX involves the reaction of 2-bromo-4-methylphenylamine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and hydrolysis with sodium hydroxide. The final product obtained is BMX, which is a white crystalline solid.

Scientific Research Applications

BMX has been extensively studied for its potential therapeutic properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. BMX has also been reported to possess antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-3-4-10(9(13)5-7)14-12(16)11-6-8(2)15-17-11/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPHONIONPNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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